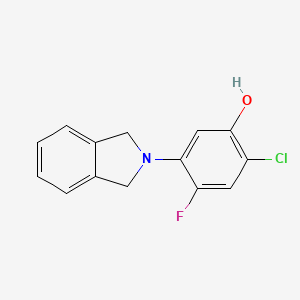

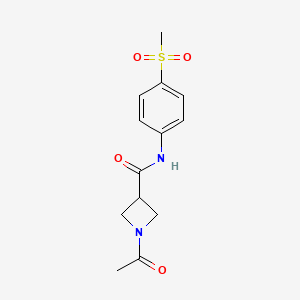

2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that include nitration, halogenation, and cyclization reactions to introduce the desired functional groups into the benzene ring. For example, the synthesis of similar compounds has been achieved through the reaction of halogenated benzene derivatives with various reagents to construct the isoindole framework and introduce fluorine and chlorine atoms at specific positions on the benzene ring (Křupková et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of compounds closely related to "2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol" reveals intricate details about their conformation and stereochemistry. X-ray crystallography studies have shown distinct conformations and bond lengths that are crucial for the compound's chemical behavior and reactivity. For instance, the crystal structures of isomeric compounds have demonstrated significant differences in their conformations and intermolecular interactions, which can influence their chemical properties and reactivity (Li et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of "this compound" can be inferred from studies on similar compounds, which undergo various chemical reactions such as electrophilic substitution, nucleophilic substitution, and cyclization. These reactions are influenced by the presence of electron-withdrawing and electron-donating groups, which can affect the compound's reactivity towards different reagents and conditions (Banks et al., 1999).

Physical Properties Analysis

The physical properties of similar fluorinated and chlorinated benzene derivatives, including melting points, boiling points, and solubility, are determined by their molecular structure. The presence of halogen atoms significantly influences these properties, making them critical for the compound's application in various chemical processes and material science applications (Guo-xi, 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various organic and inorganic reagents, are essential for understanding the compound's behavior in different chemical environments. Studies on related compounds have provided insights into their reactivity patterns, highlighting the role of the fluorine and chlorine atoms in influencing these properties (Huang et al., 2005).

Scientific Research Applications

Synthesis and Structural Studies :

- Huang Ming-zhi et al. (2005) focused on the synthesis of a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, revealing its structure through X-ray single crystal diffraction, providing insights into molecular configurations and bonding characteristics (Huang Ming-zhi et al., 2005).

Chemical Synthesis Methods :

- Xiao-hua Du et al. (2005) explored the synthesis of related fluorobenzene compounds, contributing to the development of efficient and novel chemical synthesis methods that could be applicable to similar compounds (Xiao-hua Du et al., 2005).

Spectral Analysis and Characterization :

- G. Ilango et al. (2008) conducted FTIR and FT-Raman spectral analysis on a similar compound, 2-chloro-1,3-dibromo-5-fluorobenzene, offering a methodological framework for the vibrational spectroscopy analysis of such compounds (G. Ilango et al., 2008).

Mechanistic Studies in Chemical Reactions :

- M. Cervera et al. (1996) investigated the mechanisms in chemical reactions involving fluorobenzene compounds, enhancing our understanding of molecular interactions and reactivity patterns (M. Cervera et al., 1996).

Novel Applications in Herbicide Development :

- Lili Jiang et al. (2011) designed and synthesized novel compounds including those related to 2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol as potent protoporphyrinogen oxidase inhibitors, indicating potential applications in herbicide development (Lili Jiang et al., 2011).

Future Directions

The future directions for research on this compound could include further investigation into its potential biological activity, such as its potential role as a metabotropic glutamate receptor modulator . Additionally, more research could be done to fully characterize its physical and chemical properties, and to develop methods for its synthesis.

Mechanism of Action

Target of Action

Similar compounds have been known to interact withG protein-coupled glutamate receptors (mGlu’s) . These receptors are part of the seven transmembrane spanning superfamily of receptors and are distinguished by the presence of a large N-terminal domain, which contains the orthosteric agonist binding site .

Mode of Action

It can be inferred from related compounds that the compound may bind to the n-terminal domain of the mglu receptors, stabilizing a closed state that promotes g-protein coupling . This transduces a conformational change in the transmembrane regions of the homodimer .

Biochemical Pathways

It can be inferred from related compounds that the compound may be involved in theG protein-coupled glutamate receptor signaling pathway . This pathway is involved in most aspects of normal brain function and can be perturbed in many neuropathologic conditions .

Result of Action

It can be inferred from related compounds that the compound may regulate long-term neuronal synaptic plasticity, learning, cognition, locomotory behavior, signal transduction, and chemical synaptic transmission .

properties

IUPAC Name |

2-chloro-5-(1,3-dihydroisoindol-2-yl)-4-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c15-11-5-12(16)13(6-14(11)18)17-7-9-3-1-2-4-10(9)8-17/h1-6,18H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTNWYRZMTYSHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC(=C(C=C3F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2485369.png)

![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)

![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)

![2H-[1,2,4]Triazol-3-YL-methylamine dihydrochloride](/img/structure/B2485374.png)

![N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2485378.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2485382.png)

![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)

![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)

![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)